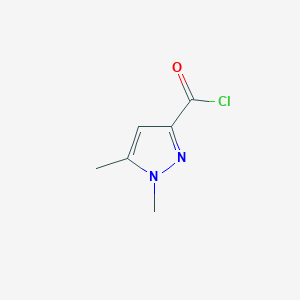

1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADBQYAILRGCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380018 | |

| Record name | 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49783-84-8 | |

| Record name | 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49783-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride (CAS 49783-84-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride, with the CAS number 49783-84-8, is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in a multitude of biologically active compounds. This reactive acyl chloride serves as a crucial intermediate for the introduction of the 1,5-dimethylpyrazole-3-carboxamide moiety into target molecules, a functional group often associated with desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data for the research and development community.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in readily available literature, the properties of its precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, are well-documented and provide valuable context. The carbonyl chloride is expected to be a reactive solid or high-boiling liquid, sensitive to moisture due to the presence of the acyl chloride group.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |

| CAS Number | 49783-84-8 | 5744-59-2 |

| Molecular Formula | C₆H₇ClN₂O | C₆H₈N₂O₂ |

| Molecular Weight | 158.59 g/mol | 140.14 g/mol |

| IUPAC Name | This compound | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |

| Melting Point | 73 °C | 170-176 °C |

| Boiling Point | Not available | 302.4 °C at 760 mmHg (Predicted) |

| Appearance | Off-white solid (Expected) | White solid |

| Solubility | Reacts with water; Soluble in aprotic organic solvents (e.g., THF, DCM) | Not specified |

| SMILES | CN1N=C(C=C1C)C(Cl)=O | CC1=CC(=NN1C)C(=O)O |

| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N | PXRXGHUTKHXUGF-UHFFFAOYSA-N |

Synthesis

The primary and most common method for the preparation of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This is a standard and efficient method for the synthesis of acyl chlorides from carboxylic acids.

Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

This protocol is based on general procedures for the conversion of pyrazole carboxylic acids to their acid chlorides.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM) as solvent (optional)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents). Anhydrous toluene or DCM can be used as a solvent if the starting material has low solubility in thionyl chloride.

-

A catalytic amount of anhydrous N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride, 76 °C, or the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as the residue is corrosive and moisture-sensitive.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation or recrystallization from a non-polar, anhydrous solvent if it is a solid.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂), which should be neutralized in a suitable trap (e.g., a sodium hydroxide solution).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to the high reactivity of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

Synthesis of Pyrazole Carboxamides

The most prominent application of this compound is in the synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-3-carboxamides. These moieties are present in numerous compounds investigated for their therapeutic potential across various disease areas.

Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of pyrazole amides.

Role in Bioactive Molecules

The pyrazole ring is a well-established pharmacophore. The introduction of the 1,5-dimethyl-1H-pyrazole-3-carboxamide group can influence a molecule's potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. While specific signaling pathways are not directly modulated by the carbonyl chloride itself, the final amide products often target a range of biological entities.

Logical Relationship of Compound Synthesis to Biological Activity:

Caption: From intermediate to potential therapeutic agent.

Safety and Handling

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

Data is based on general classifications for acyl chlorides and may vary for this specific compound.

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Keep away from moisture and water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage temperature is 2-8°C.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide array of pyrazole-containing compounds, particularly N-substituted carboxamides. Its utility in medicinal chemistry is well-established, providing a reliable scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in a research and development setting.

An In-depth Technical Guide to 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride (C6H7ClN2O), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, safety and handling protocols, and provides explicit experimental procedures for its synthesis and subsequent derivatization. The reactivity of this compound, particularly in the formation of amide bonds, is highlighted as a critical step in the development of novel pharmaceutical agents. Included are graphical representations of synthetic pathways and reaction mechanisms to facilitate a deeper understanding of its chemical utility.

Introduction

This compound is a reactive acyl chloride derivative of pyrazole. The pyrazole moiety is a foundational scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and antimicrobial activities. The presence of the acyl chloride functional group makes this compound a versatile intermediate for introducing the 1,5-dimethylpyrazole-3-carboxamide core into target molecules, a common strategy in drug discovery programs. This guide serves as a technical resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical and Spectral Data

Quantitative data for this compound and its immediate precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, are summarized below. It is important to note that while extensive data is available for the carboxylic acid precursor, specific experimental data for the carbonyl chloride is limited.

| Property | This compound | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C6H7ClN2O[1][2][3][4] | C6H8N2O2[5][6][7][8] |

| Molecular Weight | 158.59 g/mol [1][2][3] | 140.14 g/mol [5][6][8] |

| CAS Number | 49783-84-8[1][2][3][4] | 5744-59-2[5][6][8] |

| Appearance | Off-white solid | White to Almost white powder to crystal[4] |

| Melting Point | Data not available | 170-176 °C[1][5] |

| Boiling Point | Data not available | 302.4 °C at 760 mmHg[5] |

| Solubility | Reacts with water | Data not available |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show three singlets. A singlet for the pyrazole ring proton (C4-H) typically appears in the range of 6.5-7.0 ppm. Two additional singlets would correspond to the two methyl groups: the N-methyl group (N1-CH₃) and the C-methyl group (C5-CH₃), likely appearing between 2.2 and 4.0 ppm.

-

¹³C NMR: The carbon NMR would show six distinct signals. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically above 160 ppm. The pyrazole ring carbons would appear in the aromatic region (approximately 110-150 ppm). The two methyl carbons would be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹. Other significant peaks would include C-H stretching from the methyl and aromatic protons, and C=N and C=C stretching vibrations from the pyrazole ring.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 158, along with an isotope peak [M+2]⁺ at m/z 160 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for pyrazoles involve the loss of N₂ and HCN.[9][10] The acyl chloride moiety would likely fragment through the loss of a chlorine radical or carbon monoxide.

Synthesis and Reactions

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (25.5 g, 214.29 mmol) is heated at reflux for 2 hours.[11] After the reaction is complete, the excess thionyl chloride is removed by concentration under vacuum to yield this compound, which can often be used in the next step without further purification.

Caption: Workflow for the synthesis of the target compound.

Reactivity and Formation of Amides

This compound is a highly reactive intermediate, primarily used for acylation reactions. It readily reacts with nucleophiles, such as amines, to form stable amide derivatives. This reaction is fundamental to its application in drug discovery for the construction of more complex molecules.[12]

To the crude this compound prepared as described above, 200 mL of an aqueous ammonia solution (NH₃·H₂O) is slowly added dropwise at 0 °C with stirring.[11] The reaction mixture is stirred until the reaction is complete (as monitored by TLC). The resulting solid product, 1,5-dimethyl-1H-pyrazole-3-carboxamide, is collected by filtration.[11] This protocol can be adapted for use with primary and secondary amines to yield the corresponding N-substituted amides.

Caption: General workflow for the synthesis of pyrazole amides.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Keep away from moisture as it decomposes in contact with water.[11]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

If on skin, take off immediately all contaminated clothing and rinse skin with water or shower.[11]

-

If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere.

Applications in Drug Discovery and Development

The 1,5-dimethylpyrazole-3-carboxamide scaffold, readily accessible from the title compound, is a key structural motif in a variety of pharmacologically active molecules. The ability to easily form amide bonds allows for the exploration of a wide chemical space by coupling the pyrazole core with diverse amine-containing fragments. This approach has been utilized in the development of inhibitors for various enzymes and receptors, highlighting the importance of this compound as a strategic intermediate in medicinal chemistry.

Conclusion

This compound is a valuable and reactive building block for the synthesis of functionalized pyrazole derivatives. This guide provides essential technical information, including synthesis and reaction protocols, to aid researchers in its safe and effective use. While a comprehensive experimental dataset for its physicochemical and spectral properties is not fully available, the provided information based on its precursor and analogous structures offers a solid foundation for its application in research and development.

References

- 1. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]

- 2. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]

- 3. rsc.org [rsc.org]

- 4. pschemicals.com [pschemicals.com]

- 5. sciencei.lookchem.com [sciencei.lookchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.es [fishersci.es]

- 12. dcfinechemicals.com [dcfinechemicals.com]

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride from carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from its corresponding carboxylic acid, a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

This compound is a key intermediate in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the 1,5-dimethyl-1H-pyrazole-3-carbonyl moiety into a wide range of molecules. The conversion of the relatively unreactive carboxylic acid to the highly reactive acid chloride is a fundamental transformation in medicinal and process chemistry. This guide details the common synthetic routes, experimental protocols, and comparative data for this conversion.

Synthetic Routes

The most prevalent and straightforward method for the synthesis of this compound is the direct chlorination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This is typically achieved using a variety of chlorinating agents. The general reaction is depicted below:

An In-depth Technical Guide to 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride for Researchers and Drug Development Professionals

An authoritative guide on the synthesis, structure, and applications of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride, a key building block in the development of novel therapeutics.

This technical document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, nomenclature, and key physicochemical properties. It also provides a detailed experimental protocol for its synthesis and discusses its role as a versatile intermediate in the creation of biologically active molecules, with a focus on its application in the synthesis of kinase inhibitors.

Core Compound Information

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and this core structure is a common feature in many pharmaceuticals. The presence of the reactive carbonyl chloride group at the 3-position makes this compound a valuable synthon for introducing the 1,5-dimethylpyrazole moiety into larger molecules through reactions with nucleophiles such as amines and alcohols.

Structure and Nomenclature

The chemical structure of this compound is characterized by a pyrazole ring with methyl groups at the 1 and 5 positions and a carbonyl chloride group at the 3-position.

Systematic IUPAC Name: this compound[1][2]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 49783-84-8[1][2] |

| Molecular Formula | C₆H₇ClN₂O[1][2] |

| Molecular Weight | 158.59 g/mol [1][2] |

| SMILES | CN1N=C(C=C1C)C(Cl)=O[1] |

| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

Table 2: Physicochemical Properties of the Precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

| Property | Value |

| CAS Number | 5744-59-2 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Melting Point | 170-176 °C[3] |

| Form | Solid[3] |

| Storage Temperature | 2-8°C[3] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The most common method for this transformation is the use of a chlorinating agent, such as thionyl chloride (SOCl₂).

Synthesis of this compound

This protocol describes the formation of the acyl chloride as an intermediate in the synthesis of the corresponding amide.

Reaction Scheme:

Caption: Synthesis of the target compound from its carboxylic acid precursor.

Experimental Protocol:

-

Materials:

-

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid with an excess of thionyl chloride (e.g., 3 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride is typically removed under reduced pressure. The resulting crude this compound is often used in the next step without further purification due to its reactivity.

-

This acyl chloride is a key intermediate for the synthesis of various derivatives, such as amides and esters, by reacting it with appropriate nucleophiles.

Applications in Drug Discovery and Development

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. They are particularly prominent as kinase inhibitors. This compound serves as a valuable building block for the synthesis of such bioactive molecules.

Role in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Pyrazole-containing compounds have been successfully developed to target various kinases. The general workflow for synthesizing and evaluating such inhibitors often involves the use of a pyrazole acyl chloride to introduce the pyrazole moiety.

Caption: General workflow for the development of pyrazole-based kinase inhibitors.

This workflow highlights the crucial role of the pyrazole acyl chloride as an activated intermediate that allows for the efficient coupling with various molecular fragments to build a library of potential kinase inhibitors for screening.

Example: Synthesis of Celecoxib - A Pyrazole-Containing Drug

While not directly involving this compound, the synthesis of the well-known COX-2 inhibitor, Celecoxib, provides a relevant example of pyrazole ring formation in a marketed drug. This multi-step synthesis culminates in the formation of a 1,5-diarylpyrazole structure.

Caption: Simplified synthetic pathway for the COX-2 inhibitor Celecoxib.

The synthesis of Celecoxib involves a Claisen condensation to form a diketone, followed by a cyclocondensation reaction with a substituted hydrazine to construct the pyrazole ring.[4][5][6] This example underscores the importance of pyrazole synthesis in the pharmaceutical industry.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its utility lies in the straightforward introduction of the 1,5-dimethylpyrazole scaffold into a wide range of molecules. While detailed spectral and physical data for the carbonyl chloride itself are not widely reported, its synthesis from the corresponding carboxylic acid is a well-established and efficient process. Researchers in drug discovery can leverage this versatile building block to explore new chemical space in the quest for novel and effective therapeutics, especially in the area of kinase inhibition. Further public reporting of detailed characterization data for this compound would be beneficial to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]

- 3. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, a key building block in medicinal chemistry. The document details its synthesis from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and explores its reactivity, particularly in the formation of carboxamides. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and the role of pyrazole derivatives in modulating biological pathways.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and its Precursor

| Property | This compound | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid |

| CAS Number | 49783-84-8 | 5744-59-2 |

| Molecular Formula | C₆H₇ClN₂O | C₆H₈N₂O₂ |

| Molecular Weight | 158.59 g/mol | 140.14 g/mol |

| Appearance | Not Reported | White solid |

| Melting Point | Not Reported | 170 °C |

| Boiling Point | Not Reported | 302.4 °C at 760 mmHg |

| Solubility | Reacts with water | Not Reported |

| Storage | Inert atmosphere, 2-8°C | 2-8°C |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This is a standard and efficient method for the preparation of acyl chlorides.

Synthesis of this compound

This protocol is based on a general procedure for the formation of pyrazole-3-carbonyl chlorides.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approximately 3.0 eq). The reaction should be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude this compound is often a solid or oil and can be used in the subsequent step without further purification. Due to its reactivity, purification by distillation (if liquid) should be performed with care, and crystallization may be challenging.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of pyrazole derivatives. The high reactivity of the acyl chloride group allows for facile nucleophilic acyl substitution reactions.

Formation of Carboxamides

The most common application of pyrazole-3-carbonyl chlorides in drug discovery is the synthesis of pyrazole-3-carboxamides through reaction with primary or secondary amines. This reaction is robust and allows for the introduction of diverse functionalities into the final molecule.

Experimental Protocol for Amide Synthesis:

-

Reaction Setup: Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

-

Addition of Acyl Chloride: Dissolve the crude this compound (1.0-1.2 eq) in the same solvent and add it dropwise to the amine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture can be washed with water, dilute aqueous acid (e.g., 1M HCl), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure pyrazole-3-carboxamide.

Applications in Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The ability to easily synthesize a variety of carboxamides from this compound makes it a valuable tool for generating libraries of compounds for screening. Pyrazole derivatives have demonstrated a broad range of biological activities, including:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

-

Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

-

Carbonic Anhydrase Inhibition: Pyrazole-sulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrases, which are involved in various physiological processes and are targets for diuretics and antiglaucoma agents.

Spectral Data

While specific experimental spectra for this compound are not available in the searched literature, the following provides an interpretation of the expected spectral features based on the analysis of its precursor and related pyrazole derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a 1,5-dimethyl-1H-pyrazole derivative is expected to show the following characteristic signals:

-

N-CH₃: A singlet at approximately 3.8-4.2 ppm.

-

C₅-CH₃: A singlet at approximately 2.3-2.7 ppm.

-

C₄-H: A singlet at approximately 6.0-6.5 ppm.

For this compound, the electron-withdrawing carbonyl chloride group at the C₃ position would likely deshield the adjacent C₄-H proton, shifting its signal downfield compared to the carboxylic acid precursor.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show the following signals for the pyrazole core and the methyl groups:

-

C=O (carbonyl chloride): Approximately 160-165 ppm.

-

Pyrazole ring carbons (C₃, C₄, C₅): Signals in the range of 105-155 ppm.

-

N-CH₃: Approximately 35-40 ppm.

-

C₅-CH₃: Approximately 10-15 ppm.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamides from the corresponding carboxylic acid.

Caption: Synthetic workflow for 1,5-dimethyl-1H-pyrazole-3-carboxamide.

Reactivity of this compound

This diagram illustrates the key reactions of the carbonyl chloride with different nucleophiles to generate a variety of functionalized pyrazole derivatives.

Caption: Reactivity of this compound.

Role of Pyrazole Derivatives as Enzyme Inhibitors

This diagram illustrates the general mechanism by which pyrazole-based drugs, such as COX-2 inhibitors, function.

An In-depth Technical Guide to 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride, a key intermediate in the synthesis of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of therapeutic potential.[1][2] This document details the known properties of the title compound, its synthesis, chemical reactivity, and its application in the development of novel therapeutics.

Core Properties and Identification

This compound is a reactive acyl chloride derivative of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. It serves as a crucial building block for introducing the 1,5-dimethylpyrazole-3-carboxamide moiety into various molecular scaffolds.[3][4]

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 49783-84-8[5] |

| Molecular Formula | C₆H₇ClN₂O[5] |

| Molecular Weight | 158.59 g/mol [5] |

| Canonical SMILES | CN1N=C(C=C1C)C(Cl)=O[5] |

| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N[5] |

Table 1: Physical and Chemical Properties of the Precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid (CAS 5744-59-2)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₂ | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| Appearance | White to almost white solid/crystal | [7] |

| Melting Point | 170-176 °C | [7] |

| Boiling Point | 302.4 °C at 760 mmHg | [6] |

| Density | 1.28 g/cm³ | [6] |

| pKa (Predicted) | 4.12 ± 0.10 | [6] |

| Storage Temperature | 2-8°C | [6][7] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The most common method involves chlorination using thionyl chloride (SOCl₂), often used in situ for subsequent reactions due to the reactivity of the acyl chloride.[8][9][10]

General Synthesis Workflow

The conversion of the carboxylic acid to the acyl chloride is a standard procedure in organic synthesis. This intermediate is highly electrophilic and readily reacts with nucleophiles, making it a versatile synthon.

Caption: General synthesis and reaction workflow for this compound.

Detailed Experimental Protocol: In Situ Generation and Amidation

The following protocol describes the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide, which involves the formation of the target carbonyl chloride as a non-isolated intermediate.[8]

Objective: To synthesize 1,5-dimethyl-1H-pyrazole-3-carboxamide.

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)

-

Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)

-

Aqueous ammonia (NH₃·H₂O) (200 mL)

Procedure:

-

Formation of the Acyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser, combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the mixture and concentrate it under vacuum to remove excess thionyl chloride. The residue is the crude this compound.

-

-

Amidation:

-

Cool the residue containing the crude acyl chloride in an ice bath (0 °C).

-

Slowly add 200 mL of aqueous ammonia dropwise to the residue with constant stirring.

-

Continue stirring the reaction at 0 °C.

-

Upon completion of the reaction, a solid product will precipitate.

-

-

Isolation:

-

Collect the solid product by filtration.

-

The resulting white solid is 1,5-dimethyl-1H-pyrazole-3-carboxamide (yield: 8 g, 81%).[8]

-

Caption: Experimental workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide.

Chemical Properties and Reactivity

As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack.

The primary reaction of this compound is nucleophilic acyl substitution . It readily reacts with a variety of nucleophiles, such as amines, alcohols, and water, to yield the corresponding amides, esters, and carboxylic acids, respectively.[3] The reaction with primary and secondary amines to form stable carboxamide bonds is particularly important in drug discovery for linking the pyrazole moiety to other pharmacophores.[4]

Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[11] Derivatives of pyrazole exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][12]

This compound is instrumental in the synthesis of novel pyrazole-3-carboxamide derivatives. These derivatives are actively investigated for various therapeutic applications. For instance, studies have shown that certain 1H-pyrazole-3-carboxamide derivatives can interact with DNA, suggesting a potential mechanism for their antitumor effects.[13] The ability to readily synthesize a library of diverse carboxamides from this acyl chloride allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.[14]

Safety and Handling

Hazard Identification:

-

As an acyl chloride, this compound is expected to be corrosive and water-reactive. Safety data for structurally related compounds indicate that it may cause severe skin burns and eye damage.[15]

-

It is likely harmful if swallowed or inhaled.

-

The precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is classified as an irritant.[6]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from water and moisture, as it can react violently, releasing hydrogen chloride gas.[15]

-

Store in a tightly sealed container in a cool, dry place.[16]

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.

References

- 1. mdpi.com [mdpi.com]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. asianpubs.org [asianpubs.org]

- 4. jocpr.com [jocpr.com]

- 5. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]

- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.es [fishersci.es]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Pyrazole-3-Carbonyl Chlorides in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carbonyl chlorides are highly reactive and versatile intermediates that serve as crucial building blocks in the synthesis of a wide array of functionalized pyrazole derivatives. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals and agrochemicals due to its diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The presence of the reactive carbonyl chloride group at the 3-position of the pyrazole ring allows for facile introduction of various functionalities through nucleophilic acyl substitution reactions, making these compounds particularly valuable in the construction of compound libraries for drug discovery and development. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyrazole-3-carbonyl chlorides, with a focus on quantitative data, detailed experimental protocols, and the illustration of relevant biological pathways.

Synthesis of Pyrazole-3-Carbonyl Chlorides

The most common and straightforward method for the preparation of pyrazole-3-carbonyl chlorides is the direct chlorination of the corresponding pyrazole-3-carboxylic acids. Thionyl chloride (SOCl₂) is the most frequently employed chlorinating agent for this transformation, often used in excess and sometimes in the presence of a catalytic amount of a tertiary amine or in a solventless medium. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a good leaving group, which is subsequently displaced by a chloride ion.

General Synthetic Scheme:

R¹, R⁴, R⁵ = various substituents

Key Reaction Parameters:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride is another effective reagent.

-

Solvent: The reaction can be carried out neat or in an inert solvent such as toluene, benzene, or dichloromethane.

-

Temperature: The reaction is typically performed at room temperature or with gentle heating (reflux).

-

Work-up: The excess thionyl chloride is usually removed by distillation under reduced pressure. The resulting pyrazole-3-carbonyl chloride is often used in the next step without further purification due to its reactivity and potential for hydrolysis.

Reactivity and Applications in Synthesis

Pyrazole-3-carbonyl chlorides are highly electrophilic at the carbonyl carbon and readily react with a wide range of nucleophiles to form stable amide, ester, and other carbonyl derivatives. This reactivity is central to their utility in medicinal chemistry and materials science.

Reactions with Nucleophiles:

-

Amines: Primary and secondary amines react to form the corresponding pyrazole-3-carboxamides. This is one of the most common applications, as the amide linkage is a key feature in many biologically active molecules.

-

Alcohols: Alcohols react to produce pyrazole-3-carboxylates (esters).

-

Anilides: Substituted anilides react to yield N-acyl-N-aryl-pyrazole-3-carboxamides.

-

Hydrazines: Reaction with hydrazine derivatives can lead to the formation of pyrazole-3-carbohydrazides, which are themselves useful intermediates for further derivatization.

-

Sulfonamides: Sulfonamides react to form N-sulfonyl-pyrazole-3-carboxamides.

Data Presentation: Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and reactions of pyrazole-3-carbonyl chlorides, compiled from various literature sources.

Table 1: Synthesis of Pyrazole-3-Carboxamides from a Pyrazole-3-Carbonyl Chloride

| Entry | Nucleophile (Anilide) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Acetanilide | Xylene | 10 | 71 |

| 2 | p-Methylacetanilide | Xylene | 10 | 65 |

| 3 | p-Chloroacetanilide | Xylene | 10 | 67 |

| 4 | p-Bromoacetanilide | Xylene | 9 | 65 |

| 5 | p-Nitroacetanilide | Xylene | 10 | 62 |

| 6 | Acetanilide (different pyrazole substrate) | Xylene | 10 | 77 |

| 7 | p-Nitroacetanilide (different pyrazole substrate) | Xylene | 10 | 69 |

Data compiled from a study on the reaction of 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride and 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride with various anilides.[1]

Table 2: Synthesis of Pyrazole-3-Carboxylates (Esters) from a Pyrazole-3-Carbonyl Chloride

| Entry | Nucleophile (Alcohol) | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Methyl alcohol | Pyridine | 4 | 66 |

| 2 | Ethyl alcohol | Pyridine | 4 | 65 |

| 3 | Ethyl alcohol (different pyrazole substrate) | Pyridine | 4 | 60 |

| 4 | n-Pentyl alcohol | Pyridine | 3 | 64 |

Data compiled from a study on the reaction of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride and 4-benzoyl-1-[2,4-dinitrophenyl] -5-phenyl-1H-pyrazole-3-carboxylic acid chloride with various alcohols.[2]

Table 3: Synthesis of a Pyrazole-3-Carboxamide with a Sulfonamide

| Entry | Pyrazole-3-Carbonyl Chloride | Nucleophile (Sulfonamide) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 3-aminobenzenesulfonamide | THF | 5 | 87 |

Data from a study on the synthesis of novel pyrazole-carboxamides bearing a sulfonamide moiety.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride

Materials:

-

4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

Procedure:

-

A sample of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

-

An excess of thionyl chloride is added to the flask.

-

The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours) until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the dissolution of the starting carboxylic acid.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride is typically a solid or oil and is used directly in the next step without further purification.

Protocol 2: Synthesis of N-(3-sulfamoylphenyl)-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide

Materials:

-

4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride

-

3-aminobenzenesulfonamide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (1 mmol) is dissolved in freshly distilled anhydrous THF (25-30 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]

-

To this solution, 3-aminobenzenesulfonamide (2 mmol) is added.[3]

-

The reaction mixture is heated under reflux for 5 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is evaporated in vacuo.[3]

-

The residue is washed with water to remove any unreacted sulfonamide and inorganic byproducts.[3]

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-(3-sulfamoylphenyl)-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide.[3]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key synthetic pathways and biological signaling cascades relevant to pyrazole-containing compounds derived from pyrazole-3-carbonyl chlorides.

Caption: Synthetic workflow for the preparation of pyrazole-3-carboxamides.

Caption: Simplified signaling pathway for the anti-inflammatory and anti-cancer effects of Celecoxib.

Caption: General mechanism of pyrazole derivatives as kinase inhibitors in the PI3K/Akt pathway.

Conclusion

Pyrazole-3-carbonyl chlorides are undeniably pivotal intermediates in the synthesis of diverse and biologically significant pyrazole-containing molecules. Their straightforward preparation and high reactivity with a multitude of nucleophiles provide a robust platform for the generation of extensive compound libraries. The ability to readily synthesize a variety of amides and esters from this common precursor is a significant advantage in structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. The examples of celecoxib and various kinase inhibitors underscore the therapeutic potential of pyrazole derivatives, many of which can be accessed through the versatile chemistry of pyrazole-3-carbonyl chlorides. This guide has provided a foundational understanding of their synthesis, reactivity, and application, supported by quantitative data and detailed protocols, to aid researchers in leveraging these valuable synthetic tools.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Acyl Chlorides on a Pyrazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactivity of acyl chlorides with the pyrazole ring, a foundational reaction in synthetic and medicinal chemistry. We will explore the mechanisms, regioselectivity, and reaction conditions for both N-acylation and C-acylation, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key concepts.

Introduction: The Significance of Acylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous pharmaceuticals and agrochemicals. The acylation of this ring system, particularly with highly reactive acyl chlorides, is a critical transformation for introducing functional handles, modulating biological activity, and preparing advanced intermediates. N-acyl pyrazoles, for instance, serve as stable yet reactive acylating agents in their own right, finding application in modern peptide synthesis and as tunable inhibitors of serine hydrolases.[1][2] Understanding the principles governing the acylation of pyrazoles is therefore essential for professionals engaged in the design and synthesis of novel chemical entities.

Core Reactivity of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

N1 (Pyrrolic Nitrogen): This nitrogen bears a hydrogen atom (in an unsubstituted pyrazole) and its lone pair is involved in the aromatic sextet. Deprotonation of this position creates a highly nucleophilic pyrazolate anion.

-

N2 (Pyridinic Nitrogen): This nitrogen's lone pair is in an sp²-hybridized orbital in the plane of the ring and is not part of the aromatic system, making it Lewis basic.

-

Carbon Atoms (C3, C4, C5): The carbon atoms of the pyrazole ring are generally electron-rich but are significantly less nucleophilic than the deprotonated N1 nitrogen. Electrophilic substitution on carbon, such as Friedel-Crafts acylation, is possible but often requires harsh conditions.[3]

N-Acylation: The Predominant Reaction Pathway

The most common reaction between a pyrazole and an acyl chloride is N-acylation, where the acyl group is attached to one of the ring nitrogen atoms.[4]

The reaction typically proceeds via a nucleophilic attack from the pyrazole nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. In the absence of a base, the reaction can be sluggish. The addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is standard practice to neutralize the HCl byproduct and drive the reaction to completion.

// Nodes for process Reaction [label="Nucleophilic\nAcyl Substitution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pyrazole -> Reaction [color="#202124"]; AcylChloride -> Reaction [color="#202124"]; Base -> Reaction [label=" HCl scavenger", color="#34A853", fontcolor="#34A853"]; Reaction -> NAcylPyrazole [label=" Forms", color="#EA4335", fontcolor="#EA4335"]; Reaction -> Salt [label=" Forms", color="#5F6368", fontcolor="#5F6368"]; } dot Figure 1: General workflow for the base-mediated N-acylation of a pyrazole.

For pyrazoles with different substituents at the C3 and C5 positions, N-acylation can lead to a mixture of two regioisomers (N1 and N2 acylation). The product ratio is governed by a combination of steric and electronic factors.[5][6]

-

Steric Hindrance: Bulky substituents at the C3 or C5 position will sterically hinder the adjacent nitrogen, favoring acylation at the less hindered nitrogen atom.[5]

-

Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the site of acylation.

// Relationships Start -> Path1; Start -> Path2; Path1 -> Product1; Path2 -> Product2;

// Control Factors Controls [label="Controlling Factors:\n- Steric Hindrance\n- Electronic Effects\n- Reaction Conditions", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Controls -> Start [style=dashed, arrowhead=none]; } dot Figure 2: Logical diagram of regioselectivity in N-acylation of unsymmetrical pyrazoles.

C-Acylation: An Alternative Pathway

While N-acylation is more common, electrophilic acylation at a carbon atom of the pyrazole ring (C-acylation) is also achievable, though it presents greater challenges.

The classic Friedel-Crafts acylation, involving an acyl chloride and a strong Lewis acid like AlCl₃, can be applied to N-substituted pyrazoles.[3][7]

-

Position of Attack: Acylation typically occurs at the C4 position, which is the most nucleophilic carbon in the N-substituted pyrazole ring.[3]

-

Limitations: The reaction often requires a stoichiometric amount or more of the Lewis acid because the product, an aryl ketone, can form a stable complex with the catalyst.[7] Furthermore, the pyrazole ring itself can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic attack.

Due to the limitations of the Friedel-Crafts reaction, alternative methods are often employed. A convenient approach for synthesizing 1-substituted 4-acylpyrazoles involves the direct acylation of N-substituted pyrazoles with carboxylic acid anhydrides, using concentrated sulfuric acid as a catalyst.[8] This method avoids the use of strong Lewis acids and can provide good to excellent yields.

Kinetic vs. Thermodynamic Control

In some pyrazole syntheses and functionalization reactions, the principles of kinetic versus thermodynamic control can dictate the final product distribution.[9][10][11]

-

Kinetic Product: Formed faster due to a lower activation energy. These reactions are typically run at lower temperatures for shorter durations.

-

Thermodynamic Product: The more stable product, which predominates when the reaction is allowed to reach equilibrium, often favored by higher temperatures and longer reaction times.

While this concept is more frequently discussed in the context of pyrazole ring formation, the choice of reaction conditions (temperature, base, solvent) during acylation can similarly influence product ratios, especially in cases of competing N- vs. C-acylation or in regioselective N-acylation where one isomer can potentially rearrange to the more stable form.

Quantitative Data Summary

The efficiency of pyrazole acylation is highly dependent on the substrates and reaction conditions. The following tables summarize representative data from the literature.

Table 1: N-Acylation of Pyrazoles

| Pyrazole Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-1H-pyrazole | 1-Phenylethyl trichloroacetimidate | TfOH (cat.), DCE, 80 °C, 18 h | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 77% | [12] |

| 4-Chloro-1H-pyrazole | Phenyl(p-tolyl)methyl trichloroacetimidate | TfOH (cat.), DCE, 80 °C, 18 h | 4-Chloro-1-[phenyl(p-tolyl)methyl]-1H-pyrazole | 98% | [12] |

| Pyrazole | Octanoyl Chloride | Et₃N, CH₂Cl₂ | 1-Octanoyl-1H-pyrazole | High |[1] |

Table 2: C-Acylation of N-Substituted Pyrazoles

| Pyrazole Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methylpyrazole | Acetic Anhydride | H₂SO₄ (cat.), 140 °C, 2 h | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone | 86% | [8] |

| 1-Phenylpyrazole | Acetic Anhydride | H₂SO₄ (cat.), 140 °C, 3 h | 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone | 82% | [8] |

| 1-Benzylpyrazole | Trifluoroacetic Anhydride | H₂SO₄ (cat.), 110 °C, 2 h | 1-(1-Benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone | 79% | [8] |

| 1-Phenylpyrazole | Benzoyl Chloride | AlCl₃, 200 °C | 4-Benzoyl-1-phenylpyrazole | Low |[3] |

Experimental Protocols

Below are generalized methodologies for the N-acylation and C-acylation of pyrazoles based on common literature procedures.

Materials:

-

Pyrazole substrate (1.0 equiv)

-

Acyl chloride (1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (Et₃N), 1.2 equiv)

-

Anhydrous argon or nitrogen atmosphere

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve the pyrazole substrate (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl pyrazole.[1]

Materials:

-

N-substituted pyrazole (1.0 equiv)

-

Carboxylic acid anhydride (1.75 equiv)

-

Concentrated sulfuric acid (catalytic amount, ~0.001 equiv)

-

Anhydrous argon or nitrogen atmosphere

Procedure:

-

To a stirred mixture of the N-substituted pyrazole (1.0 equiv) and the appropriate acid anhydride (1.75 equiv) under an inert atmosphere, add a catalytic amount of concentrated H₂SO₄.

-

Heat the resulting mixture in an oil bath (typically 110-140 °C) until the starting pyrazole is consumed, as monitored by TLC or GC-MS. For low-boiling components, the mixture should be heated at reflux.

-

After the reaction is complete, remove volatile compounds under reduced pressure.

-

Pour the residue onto crushed ice to precipitate the product and quench the acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

If necessary, the product can be further purified by recrystallization or flash column chromatography.[8]

Conclusion: Applications in Drug Development and Beyond

The acylation of pyrazoles with acyl chlorides and other reagents is a cornerstone reaction for generating molecular diversity. The resulting N-acyl pyrazoles are not merely stable products but are increasingly recognized as valuable intermediates. Their tunable reactivity makes them effective acylating agents for sensitive substrates, such as in the synthesis of peptide thioester surrogates for native chemical ligation (NCL).[13][14] Furthermore, the acyl group itself can be a key pharmacophoric element, and N-acyl pyrazoles have been successfully developed as potent and selective enzyme inhibitors.[1] A thorough understanding of the mechanisms and factors controlling the acylation of the pyrazole ring empowers researchers to rationally design and synthesize novel molecules for applications in drug discovery, materials science, and catalysis.

References

- 1. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Utility of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride is a key building block in medicinal chemistry and drug discovery, primarily utilized as a reactive intermediate for the synthesis of a diverse range of pyrazole-containing compounds. Its commercial availability, coupled with straightforward synthetic protocols for its preparation and subsequent derivatization, makes it an attractive scaffold for the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis from the corresponding carboxylic acid, and its application in amide bond formation.

Commercial Availability

This compound and its precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, are commercially available from various chemical suppliers. The availability of these starting materials facilitates their direct use in research and development without the need for de novo synthesis of the pyrazole core.

| Compound Name | CAS Number | Molecular Formula | Representative Suppliers |

| This compound | 49783-84-8 | C₆H₇ClN₂O | Sigma-Aldrich, Oakwood Chemical, Echemi, BLDpharm[3][4][5][6][7] |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 5744-59-2 | C₆H₈N₂O₂ | Sigma-Aldrich, ChemScene, Santa Cruz Biotechnology[8][9][10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of amides.

Synthesis of this compound from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride.

Materials:

-

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this suspension, add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the stirring suspension at room temperature. Gas evolution (SO₂ and HCl) will be observed.

-

Heat the reaction mixture to reflux and maintain for 2 hours.[11] The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude this compound is obtained as a residue.[11]

-

The crude product is often used in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure or recrystallization from a suitable solvent.

Amide Bond Formation using this compound

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

-

Crude this compound

-

Desired primary or secondary amine

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

Dissolve the crude this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution of the acid chloride to 0 °C using an ice bath.

-

Slowly add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture can be worked up by washing with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then with a basic solution (e.g., saturated NaHCO₃) to remove any remaining acid.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis and Derivatization Workflow

The following diagram illustrates the synthetic pathway from the commercially available carboxylic acid to the carbonyl chloride and its subsequent conversion to an amide derivative.

Caption: Synthetic workflow for this compound and its amidation.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 49783-84-8 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

The Versatile Heterocyclic Building Block: An In-depth Technical Guide to 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged heterocyclic motif. Its unique electronic properties and synthetic versatility have led to its incorporation into a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals. Among the numerous pyrazole-based building blocks, 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride has emerged as a particularly valuable reagent. Its trifunctional nature, comprising a reactive acid chloride, a methylated pyrazole core, and a specific substitution pattern, offers a powerful tool for the strategic construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this key heterocyclic building block, with a focus on its role in the development of innovative therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature and should be handled in a moisture-free environment due to the reactivity of the acyl chloride group. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 49783-84-8 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Appearance | Solid |

| SMILES | CN1N=C(C=C1C)C(Cl)=O |

| InChIKey | BADBQYAILRGCBB-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound [1]

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the treatment of its corresponding carboxylic acid, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the most frequently employed reagent for this transformation. The reaction is typically performed under reflux conditions, and the resulting acyl chloride is often used immediately in the next synthetic step without isolation (in-situ generation).

Synthesis of the title compound from its carboxylic acid precursor.

Experimental Protocol: In-situ Generation and Amide Formation

The following protocol details the in-situ generation of this compound and its subsequent reaction with ammonia to form 1,5-dimethyl-1H-pyrazole-3-carboxamide.[2]

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)

-

Thionyl chloride (SOCl₂, 25.5 g, 214.29 mmol)

-

Aqueous ammonia (NH₃·H₂O, 200 mL)

Procedure:

-

A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride is refluxed for 2 hours.

-

After the reaction is complete, the mixture is concentrated under vacuum to remove excess thionyl chloride.

-

The residue, containing the crude this compound, is cooled to 0 °C.

-

Aqueous ammonia (200 mL) is slowly added dropwise to the residue with stirring, maintaining the temperature at 0 °C.

-

The resulting solid product is collected by filtration to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide.

Yield: 8 g (81%) of a white solid.[2]

Reactions of this compound

As a reactive acyl chloride, this building block readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form stable carboxamide, ester, and other carboxylic acid derivatives. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries.

General reactivity of the title compound with common nucleophiles.

Experimental Protocol: General Procedure for Amide Synthesis

The following is a general procedure for the synthesis of pyrazole-3-carboxamides from pyrazole-3-carboxylic acid chlorides and various anilides.[3]

Materials:

-

Pyrazole-3-carboxylic acid chloride (1 equivalent)

-

Anilide derivative (1 equivalent)

-

Xylene or Toluene (solvent)

Procedure:

-

The pyrazole-3-carboxylic acid chloride and the anilide are dissolved in xylene or toluene.

-

The reaction mixture is refluxed for several hours (typically 9-10 hours), with the progress monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The remaining residue is treated with a non-polar solvent like dry ether to precipitate the crude product.

-

The crude product is then recrystallized from an appropriate solvent (e.g., ethanol, methanol, or n-propanol) to yield the pure carboxamide.[3]

Table 2: Examples of Amide Synthesis from Pyrazole-3-Carboxylic Acid Chlorides [3]

| Reactant 1 (Acid Chloride) | Reactant 2 (Anilide) | Solvent | Reaction Time (h) | Yield (%) |

| 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Acetanilide | Xylene | 10 | 71 |

| 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Bromoacetanilide | Xylene | 9 | 65 |

| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Acetanilide | Xylene | 10 | - |

| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Methylacetanilide | Toluene | 10 | 70 |

| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Bromoacetanilide | Toluene | 10 | 68 |

| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Nitroacetanilide | Xylene | 10 | 69 |

| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Chloroacetanilide | Xylene | 10 | 73 |

Role in Drug Discovery and Development

The 1,5-dimethyl-1H-pyrazole-3-carboxamide moiety, readily synthesized from the corresponding carbonyl chloride, is a key pharmacophore in a number of biologically active compounds, particularly in the realm of kinase inhibitors.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Several potent and selective CDK inhibitors incorporate the 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold. These inhibitors typically function by competing with ATP for binding to the kinase domain of the CDK/cyclin complex, thereby preventing the phosphorylation of downstream substrates and arresting the cell cycle.[4][5][6]

Inhibition of the Cyclin D/CDK4/6 pathway by pyrazole-based inhibitors.